N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide
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Overview
Description
N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a complex organic compound that features a quinoline ring substituted with a chlorine atom at the 5-position and an acetimidamide group linked via an oxyacetate bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common route includes the reaction of 5-chloroquinoline with ethyl bromoacetate to form ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate . This intermediate is then subjected to further reactions to introduce the acetimidamide group, often involving the use of acetic anhydride and ammonia under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline ring.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function, while the acetimidamide group can form covalent bonds with specific amino acid residues in proteins . This dual mechanism makes it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
- Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
- Cloquintocet-mexyl
Uniqueness
N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12ClN3O3 |
---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] acetate |
InChI |
InChI=1S/C13H12ClN3O3/c1-8(18)20-17-12(15)7-19-11-5-4-10(14)9-3-2-6-16-13(9)11/h2-6H,7H2,1H3,(H2,15,17) |
InChI Key |
IZFPHCUWICYFPI-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N |
Canonical SMILES |
CC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N |
Origin of Product |
United States |
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